6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
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Description
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C14H19I and its molecular weight is 314.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
6-Iodo-1-tetralone, a compound related to 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, serves as an important intermediate in synthesizing 5-HT6 receptor antagonists. This synthesis involves a five-step process starting from tetrahydronaphthalene, employing acetylation, oximation, Beckman rearrangement, oxidation, and the Sandmeyer reaction, yielding a total yield of 60% (Teng Da-wei, 2013).
Green Chemistry and Computational Studies
Research focused on constructing derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC) has emphasized environmentally friendly approaches. This includes using easily obtainable reactants and a mortar and pestle grinding technique, aligned with green chemistry principles. Computational studies including docking simulations and physicochemical analysis were employed to validate target compounds (Thirupathi Damera & Ramakanth Pagadala, 2023).
Palladium-Catalyzed Carbonylation
Palladium-phosphine precatalysts have been utilized for the carbonylation of 1-Iodo-3,4-dihydronaphthalene, a similar iodoalkene substrate. This process resulted in the high-yield formation of 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene, showing the substrate's reactivity under various conditions (R. Farkas et al., 2013).
Spectroscopic and Computational Analysis
Studies have extensively explored the vibrational analysis of compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene. This includes Raman, IR, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations, providing insights into vibrational assignments and conformational stability of these compounds (M. Arivazhagan, R. Kavitha, & V. Subhasini, 2014).
Organometallic Chemistry and Reactivity Studies
Research in organometallic chemistry has synthesized compounds like [(1,2,3,4-Tetrahydronaphthalene)Mn(CO)3]PF6, exploring their reactivity with various nucleophiles. This includes studying the molecular structure and reaction outcomes, providing insights into the compound's reactivity and potential applications (Tae-Young Lee et al., 1995).
Properties
IUPAC Name |
6-iodo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMIFHZKQEGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)I)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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